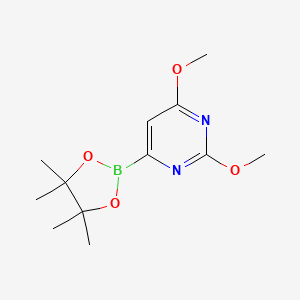

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Description

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronate ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted with methoxy groups at positions 2 and 4, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 6. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in organic synthesis . This compound is primarily utilized in pharmaceutical and materials science research as a building block for complex heterocyclic systems.

Properties

CAS No. |

269410-14-2 |

|---|---|

Molecular Formula |

C12H19BN2O4 |

Molecular Weight |

266.10 g/mol |

IUPAC Name |

2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-9(16-5)15-10(14-8)17-6/h7H,1-6H3 |

InChI Key |

IIDHDKYLBVMDBH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Halogenated dimethoxypyrimidine : Typically, 2,4-dimethoxy-5-chloropyrimidine or 2,4-dimethoxy-5-bromopyrimidine is used as the substrate.

- Boron source : bis(pinacolato)diboron (B2pin2).

- Catalysts : Iridium complexes such as [Ir(COD)OMe]2 or palladium catalysts.

- Ligands : 4,4’-di-tert-butyl-2,2’-bipyridine or other bipyridine derivatives.

- Solvent : Dry tetrahydrofuran (THF) or other aprotic solvents.

- Base : Potassium carbonate or other mild bases may be used depending on the protocol.

Typical Borylation Procedure

A representative procedure adapted from related pyrimidine borylation literature is as follows:

- In a dry, inert atmosphere (argon or nitrogen), dissolve the halogenated dimethoxypyrimidine (1 equiv.) and bis(pinacolato)diboron (1.2 equiv.) in dry THF.

- Add the iridium catalyst [Ir(COD)OMe]2 (5 mol %) and the bipyridine ligand (10 mol %).

- Heat the reaction mixture at 80 °C for approximately 20 hours.

- After completion, the reaction mixture is cooled, solvent evaporated, and the crude product purified by silica gel flash chromatography using hexanes/ethyl acetate mixtures as eluents.

- The product is isolated as a yellowish solid or crystalline material.

This method yields the boronate ester with high purity and good yield (typically >85%) and is widely used for preparing boronic acid pinacol esters of heteroaromatic compounds.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | [Ir(COD)OMe]2 (5 mol %) | Iridium catalyst preferred for borylation of heterocycles |

| Ligand | 4,4’-di-tert-butyl-2,2’-bipyridine (10 mol %) | Enhances catalyst activity and selectivity |

| Boron reagent | bis(pinacolato)diboron (1.2 equiv.) | Provides the pinacol boronate ester moiety |

| Solvent | Dry THF | Aprotic solvent, ensures catalyst stability |

| Temperature | 80 °C | Optimal for reaction rate and selectivity |

| Reaction time | 20 hours | Ensures complete conversion |

| Workup | Evaporation, flash chromatography | Purification to isolate pure product |

Alternative Methods and Variations

- Palladium-catalyzed Suzuki-Miyaura borylation : In some cases, palladium catalysts with phosphine ligands are used to borylate halogenated pyrimidines, especially bromides or iodides, under milder conditions.

- Direct C–H borylation : Although less common for pyrimidines, iridium-catalyzed direct C–H borylation can be employed but requires careful control of regioselectivity.

- Use of different boron reagents : Alternatives like pinacolborane (HBpin) can be used but bis(pinacolato)diboron remains the most common due to stability and ease of handling.

Research Findings and Analytical Data

- The borylation reaction proceeds with high regioselectivity at the 5-position of the pyrimidine ring when 2,4-dimethoxy substitution is present.

- The product is stable under ambient conditions and can be stored for extended periods.

- Characterization typically includes NMR (1H, 13C, 11B), HRMS, and melting point determination.

- Yields reported in literature range from 85% to 95%, indicating efficient conversion and minimal side reactions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenated pyrimidine synthesis | Commercially available or synthesized via standard methods | Starting material for borylation |

| Borylation | bis(pinacolato)diboron, [Ir(COD)OMe]2, bipyridine ligand, THF, 80 °C, 20 h | Formation of boronate ester with high yield |

| Purification | Silica gel flash chromatography (hexanes/EtOAc) | Isolated pure product as crystalline solid |

| Characterization | NMR, HRMS, melting point | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions on the pyrimidine ring.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronate ester.

Substituted Pyrimidines: Formed through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as a building block for synthesizing biologically active molecules. Research has indicated that derivatives of pyrimidine compounds exhibit significant pharmacological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Synthesis of Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives from 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine to evaluate their efficacy against cancer cell lines. The results demonstrated enhanced cytotoxicity compared to standard treatments, indicating potential for further development as therapeutic agents .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows for unique reactions such as Suzuki coupling and other cross-coupling reactions that are essential in constructing complex organic molecules.

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine | Aqueous NaOH at 80°C | 85 |

| Aryl halide | Under nitrogen atmosphere | 90 |

| Catalyst | Pd(PPh₃)₂Cl₂ | - |

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Its ability to act as a growth regulator has been studied extensively.

Case Study: Plant Growth Regulation

Research published in Agricultural Sciences showed that formulations containing 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine significantly enhanced plant growth parameters in crops such as corn and soybeans. The study highlighted its role in promoting root development and increasing yield .

Material Science

In material science applications, this compound has been investigated for its role in developing boron-based polymers and materials that exhibit unique optical and electronic properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Optical Absorption | λ max = 400 nm |

| Electrical Conductivity | Moderate (conductive) |

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily based on its ability to participate in cross-coupling reactions. The boronate ester moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with structurally related boronate-containing pyrimidine derivatives. Key parameters include molecular weight, substituent effects, boronate positioning, and applications.

Table 1: Comparative Analysis of Boronate-Functionalized Pyrimidine Derivatives

Key Comparative Insights:

Substituent Effects :

- The target compound ’s 2,4-dimethoxy groups improve solubility compared to chlorinated analogs (e.g., and ) but may reduce reactivity due to electron donation via resonance. Chloro and phenylsulfonyl groups in analogs enhance electrophilicity but require harsher coupling conditions .

- Bulky groups (e.g., SEM in or cyclopropyl in ) introduce steric hindrance, slowing cross-coupling but improving stability .

Boronate Positioning :

- Boronates at position 6 (pyrimidine core) are common (e.g., target compound, ), enabling regioselective coupling. Position 5 () or attachment via fused rings () alters steric and electronic environments, impacting reaction pathways.

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., target compound, ) are advantageous in drug design for better bioavailability. Higher-weight derivatives (e.g., ) are suited for materials science due to extended conjugation.

Heterocyclic Core Variations :

- Pyrrolo-pyrimidines () and pyrazolo-pyrimidines () offer fused-ring systems for targeting specific biological receptors. The dihydropyridine substituent in introduces saturation, modifying electronic properties for tailored reactivity.

Research Findings and Implications

- Target Compound : Demonstrates balanced solubility and reactivity, ideal for synthesizing methoxy-rich pharmaceuticals. Its regioselective coupling at position 6 is critical for constructing asymmetric biaryl systems .

- SEM-Protected Analogs : Useful in multi-step syntheses where boronate stability is paramount .

- Cyclopropyl-Substituted Derivatives : Highlight the trade-off between steric protection and reduced reactivity, guiding catalyst selection in challenging couplings .

Biological Activity

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of boron-containing organic molecules that are often studied for their applications in medicinal chemistry, particularly as inhibitors of various biological targets.

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- CAS Number : 1265360-45-9

The biological activity of this compound has been primarily associated with its ability to inhibit specific enzymes or receptors involved in various signaling pathways. The presence of the dioxaborolane moiety is significant as it can participate in coordination with metal ions and influence enzyme activity.

Biological Activity Overview

Research indicates that 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine exhibits several biological activities:

-

Kinase Inhibition :

- This compound has been explored as a potential inhibitor of various kinases. Kinases play crucial roles in cell signaling and are often implicated in cancer and other diseases. Inhibitors targeting these enzymes can halt aberrant signaling pathways.

-

Anticancer Properties :

- Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The inhibition of specific kinases involved in tumor growth can lead to reduced proliferation and increased apoptosis in cancer cells.

-

Selectivity and Potency :

- The selectivity profile of this compound against different kinases has been evaluated. Initial findings indicate that it may preferentially inhibit certain kinases over others, which is crucial for minimizing side effects and enhancing therapeutic efficacy.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine against non-small cell lung cancer (NSCLC) cells:

- The compound demonstrated significant cytotoxicity at concentrations as low as 10 µM.

- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (NSCLC) | 10 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Q & A

Q. How are competing side reactions (e.g., protodeboronation) minimized in acidic or aqueous conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.